molecular formula C12H17NO2 B1628828 Ethyl 3-(4-(aminomethyl)phenyl)propanoate CAS No. 93071-68-2

Ethyl 3-(4-(aminomethyl)phenyl)propanoate

Cat. No.: B1628828
CAS No.: 93071-68-2
M. Wt: 207.27 g/mol
InChI Key: ZICPSIPRRMFEOA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(aminomethyl)phenyl)propanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of propanoic acid and contains an ethyl ester group, a phenyl ring, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(aminomethyl)phenyl)propanoate typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(4-(aminomethyl)phenyl)propanoic acid+ethanolacid catalystethyl 3-(4-(aminomethyl)phenyl)propanoate+water\text{3-(4-(aminomethyl)phenyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-(aminomethyl)phenyl)propanoic acid+ethanolacid catalyst​ethyl 3-(4-(aminomethyl)phenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can facilitate the esterification reaction. Additionally, the reaction can be optimized by controlling temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(aminomethyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-(4-(aminomethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(aminomethyl)phenyl)propanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenylpropanoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Ethyl 3-(4-(aminomethyl)phenyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-(4-(methylamino)phenyl)propanoate: Contains a methylamino group instead of an aminomethyl group.

    Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate: Contains a hydroxymethyl group instead of an aminomethyl group.

    Ethyl 3-(4-(chloromethyl)phenyl)propanoate: Contains a chloromethyl group instead of an aminomethyl group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICPSIPRRMFEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604879
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-68-2
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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